Mifamurtide
Overview
Description
Mifamurtide, also known as this compound, is an immunotherapeutic agent designed to stimulate the body’s immune system to target and destroy cancer cells. It is primarily used in the treatment of osteosarcoma, a type of bone cancer. This compound works by activating macrophages, a type of white blood cell, to attack cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mifamurtide involves the preparation of liposomal formulations containing the active ingredient, this compound. The process typically includes the following steps:
Preparation of Lipid Film: A mixture of lipids is dissolved in an organic solvent and then evaporated to form a thin lipid film.
Hydration: The lipid film is hydrated with an aqueous solution containing this compound, resulting in the formation of liposomes.
Size Reduction: The liposomes are then subjected to size reduction techniques such as sonication or extrusion to achieve the desired particle size.
Industrial Production Methods: Industrial production of this compound involves large-scale liposome preparation using high-pressure homogenization or microfluidization techniques. These methods ensure uniform particle size and encapsulation efficiency. The final product is then sterilized and filled into vials for clinical use.
Chemical Reactions Analysis
Types of Reactions: Mifamurtide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the liposomal structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to study the oxidation of this compound.
Hydrolyzing Agents: Acidic or basic solutions are used to induce hydrolysis reactions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives.
Hydrolysis Products: Hydrolysis results in the breakdown of the liposomal structure and release of the active ingredient.
Scientific Research Applications
Mifamurtide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study liposomal drug delivery systems and their stability.
Biology: Investigated for its role in activating macrophages and modulating the immune response.
Medicine: Primarily used in the treatment of osteosarcoma, with ongoing research into its potential use in other types of cancer.
Industry: Employed in the development of advanced drug delivery systems and immunotherapeutic agents.
Mechanism of Action
Mifamurtide exerts its effects by activating macrophages through the binding of this compound to specific receptors on the surface of these cells. This activation leads to the production of cytokines and other immune mediators that enhance the body’s ability to target and destroy cancer cells. The molecular targets involved include toll-like receptors and nucleotide-binding oligomerization domain-containing proteins.
Comparison with Similar Compounds
Mifamurtide is unique among immunotherapeutic agents due to its specific mechanism of action and liposomal formulation. Similar compounds include:
BCG (Bacillus Calmette-Guérin): Used in the treatment of bladder cancer, BCG also activates the immune system but through different pathways.
Interferons: These proteins modulate the immune response and are used in the treatment of various cancers and viral infections.
Monoclonal Antibodies: Target specific antigens on cancer cells, providing a different approach to immunotherapy.
This compound stands out due to its ability to specifically activate macrophages and its use in a liposomal delivery system, which enhances its stability and efficacy.
Properties
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWUMPAHCEZAW-KRNLDFAISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate) | |
Record name | Mifamurtide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601028849 | |
Record name | Mifamurtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83461-56-7 | |
Record name | MTP-PE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83461-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mifamurtide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mifamurtide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIFAMURTIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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